Oligoinosinic acid
Description
Historical Perspectives and Discovery of Inosine (B1671953) in Oligonucleotides
The journey of inosine in scientific understanding began with its identification as a component of nucleic acids. Inosine was first discovered in 1965 as a constituent of the first sequenced transfer RNA (tRNA) molecule, specifically tRNAAla nih.govmdpi.com. Prior to this, discussions and syntheses involving inosine and inosinic acid date back to the late 19th century biocrates.com. Inosine is formed when hypoxanthine (B114508) is attached to a ribose ring via a β-N9-glycosidic bond wikipedia.org. Its presence in RNA is often a result of adenosine (B11128) deamination, a process known as A-to-I editing, catalyzed by adenosine deaminases acting on RNA (ADARs) nih.govresearchgate.net. While its direct incorporation into DNA via deoxyinosine triphosphate (dITP) is also studied, its primary historical significance is rooted in its role within RNA molecules portlandpress.com. The broader field of oligonucleotide synthesis, which saw foundational work in the mid-20th century, provided the chemical tools to study and utilize molecules like oligoinosinic acid oup.comtrilinkbiotech.com.
Academic Significance of Inosine-Containing Oligonucleotides
The academic significance of inosine-containing oligonucleotides stems from their fundamental roles in biological processes and their utility in molecular biology techniques.
Codon Recognition and Translation: Inosine at the wobble position of tRNA anticodons (I34) is critical for the flexibility of the genetic code. It can pair with uracil (B121893) (U), adenine (B156593) (A), and cytosine (C) at the third codon position, thereby expanding the decoding capacity of tRNAs and enhancing translation efficiency nih.govacs.orggoogle.com. This ability to recognize multiple bases is a key aspect of its academic importance in understanding protein synthesis.
RNA Editing and Regulation: A-to-I editing in messenger RNAs (mRNAs) is a widespread post-transcriptional modification that can influence mRNA stability, splicing, localization, and protein binding nih.govresearchgate.net. Inosine within mRNA can lead to amino acid substitutions in the translated protein or alter regulatory mechanisms, making it a focal point for research into gene expression control and disease pathogenesis nih.govresearchgate.net.
Molecular Biology Applications: Inosine's versatile base-pairing properties make it valuable in synthetic oligonucleotides, particularly for primer design in polymerase chain reaction (PCR). Its ability to pair with any of the four standard bases (A, T, G, C) allows for the creation of degenerate primers that can anneal to a wider range of target sequences, improving amplification efficiency and universality, especially when dealing with genetic variations or diverse templates wikipedia.orgportlandpress.comgoogle.comcaister.com. It can also be used to disrupt the formation of G-quadruplex structures in G-rich oligonucleotides, which can otherwise lead to insolubility or reduced hybridization efficiency eurogentec.com.
Structural Properties: Inosine influences the structural stability of double-stranded RNA (dsRNA) and RNA-DNA hybrids. The stability of inosine-containing base pairs follows a general hierarchy, with I·C being more stable than I·A, and I·U/T being more stable than I·A, though variations exist depending on the context nih.govacs.orgcaister.com.
Scope of Scholarly Inquiry on this compound
The scholarly inquiry into this compound and inosine-modified nucleic acids is broad and multifaceted, encompassing fundamental biology, molecular mechanisms, and potential therapeutic avenues.
A-to-I Editing Mechanisms and Consequences: A significant portion of current research focuses on the enzymes (ADARs) responsible for A-to-I editing in both tRNA and mRNA, and the downstream effects of these modifications. Studies investigate how dysregulated editing contributes to various human disorders, including neurological conditions and cancer nih.govresearchgate.net.
Inosine in the RNA World and Early Life: The potential role of inosine in primordial nucleic acid replication and the early evolution of life is an area of ongoing investigation, given its ability to improve the fidelity and efficiency of non-enzymatic RNA replication nih.govportlandpress.com.
DNA Polymerase Interactions and Mutagenesis: Research also explores the implications of inosine incorporation into DNA. The ability of inosine to mispair with cytosine during DNA replication can lead to mutations, making its study relevant to understanding mutagenesis and DNA repair mechanisms portlandpress.com.
Reverse Transcription and Sequencing Technologies: The behavior of inosine during reverse transcription is being investigated, particularly in the context of RNA sequencing and viral RNA replication, as its presence can affect the efficiency and accuracy of cDNA synthesis acs.org.
Oligonucleotide Therapeutics and Design: While this article excludes dosage and safety, the design principles of therapeutic oligonucleotides often leverage modified bases like inosine for improved binding kinetics, specificity, and stability oup.comgoogle.comfrontiersin.org. Scholarly work in this area explores how inosine incorporation can fine-tune the properties of antisense oligonucleotides (ASOs) and other nucleic acid-based therapeutics.
Data Tables
The base-pairing properties of inosine are a key area of study, influencing its role in molecular biology. The relative stability of inosine base pairs with other nucleotides has been characterized, providing insights into its interactions within nucleic acid structures.
Table 1: Relative Stability of Inosine Base Pairs
| Base Pair | Relative Stability Trend (kcal/mol) | Source Reference |
| I·C | Most Stable | acs.orgcaister.com |
| I·A | Less Stable than I·C | acs.orgcaister.com |
| I·T/U | More Stable than I·A | acs.org |
| I·G | Least Stable | acs.orgcaister.com |
| I·I | Least Stable | caister.com |
Note: Stability trends can vary slightly depending on the specific experimental conditions and the type of nucleic acid (RNA-RNA, RNA-DNA).
Compound List
this compound
Inosine
Hypoxanthine
Adenosine
Uracil (U)
Guanine (G)
Cytosine (C)
Adenosine triphosphate (ATP)
Inosine triphosphate (ITP)
Deoxyinosine triphosphate (dITP)
Deoxyadenosine triphosphate (dATP)
Deoxyguanosine triphosphate (dGTP)
Deoxycytidine triphosphate (dCTP)
Deoxythymidine triphosphate (dTTP)
Xanthosine monophosphate
Inosine monophosphate (IMP)
Adenosine monophosphate (AMP)
Guanosine (B1672433) monophosphate (GMP)
Oligo-inosinic acid trimer (Ip)₂I
Oligo-cytidylic acid pentamer (Cp)₅C
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSZFWQUAKGDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N4O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859884 | |
| Record name | 9-(5-O-Phosphonopentofuranosyl)-1,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30918-54-8 | |
| Record name | Polyinosinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Advanced Synthetic Methodologies and Chemical Derivatization of Oligoinosinic Acid
Strategic Chemical Modifications in Oligoinosinic Acid Design
Nucleobase Modifications and Analog Integration
The strategic modification of nucleobases within oligonucleotide chains offers a powerful means to fine-tune their physicochemical properties, stability against degradation, and binding affinities to complementary nucleic acid sequences. While specific research detailing the nucleobase modification of this compound itself is less extensive compared to DNA or RNA, the principles derived from these fields are directly applicable. The incorporation of modified nucleobases or entirely novel nucleic acid analogs can imbue this compound structures with unique characteristics.
For instance, the development of artificial nucleic acids like GuNA[Me] (guanidine-bridged nucleic acid) has demonstrated that modifications to the backbone and the nucleobase itself can lead to enhanced stability and improved binding affinity towards target RNAs and DNAs beilstein-journals.org. Similarly, Locked Nucleic Acids (LNA) and Peptide Nucleic Acids (PNA) represent classes of nucleic acid analogs with significantly altered sugar or backbone structures, respectively, which confer increased nuclease resistance and higher binding affinities atdbio.comuwo.canih.gov. The synthetic methodologies developed for incorporating these modified monomers into DNA and RNA chains, such as phosphoramidite (B1245037) chemistry, can be adapted for the synthesis of this compound analogs bearing such unique nucleobase or backbone features nih.govnih.govencyclopedia.pub. The synthesis of phosphoramidites for modified nucleobases often requires careful selection of protecting groups and optimized reaction conditions to ensure stability throughout the oligonucleotide synthesis process beilstein-journals.org.
Terminal Functionalization Strategies for this compound
Modifications at the 5' and 3' termini of oligonucleotides are critical for a wide range of applications, including labeling for detection, conjugation to other molecules, and enhancing resistance to enzymatic degradation.
Labeling and Detection: Terminal modifications frequently involve the attachment of fluorescent dyes (e.g., FAM, HEX, TET, TAMRA, ROX, fluorescein, rhodamine) or affinity tags such as biotin (B1667282) and Digoxigenin. These labels are essential for visualizing, quantifying, or isolating the oligonucleotide genelink.comeurogentec.com.
Stability Enhancement: To improve resistance against exonucleases, which can rapidly degrade nucleic acids, various terminal modifications are employed. This includes the addition of a phosphate (B84403) group (phosphorylation) or the incorporation of an inverted thymidine (B127349) (3'-Inverted dT) at the 3' end, creating a 3'-3' linkage that hinders exonuclease activity synoligo.comneb.com. Phosphorothioate (B77711) (PS) linkages, where a non-bridging oxygen is replaced by sulfur, are also widely used to enhance nuclease resistance throughout the oligonucleotide backbone, including at the termini synoligo.comneb.comcreative-biogene.com.
Conjugation and Functionalization: Terminal functionalization also enables the covalent attachment of various molecules or surfaces. This is typically achieved by introducing reactive functional groups, such as amine (-NH₂) or thiol (-SH) groups, or by utilizing specific linker chemistries like NHS esters or click modifications genelink.comeurogentec.comidtdna.com. These modifications can be introduced during synthesis or post-synthetically.
Synthesis Considerations: During automated solid-phase synthesis, oligonucleotides are built from the 3' to 5' direction, with the 3' end attached to a solid support (e.g., controlled pore glass, CPG) genelink.comeurogentec.com. Consequently, 3' terminal modifications are intrinsically linked to this support. It is important to note that modifications at the 3' end can prevent chain elongation, rendering the oligonucleotide unsuitable as a primer for enzymatic processes like PCR or sequencing genelink.com. For applications requiring enzymatic extension, modifications are preferably placed at the 5' end or internally genelink.com. Furthermore, some modifications, particularly those involving NHS esters or click chemistries, may require the presence of an intermediate thymidine residue for successful attachment idtdna.com. Purification is often recommended for 3'-modified oligonucleotides to remove truncated sequences that might also bear the modification, potentially interfering with detection systems genelink.com.
Table 1: Common Terminal Functionalization Strategies for Oligonucleotides
| Modification Type | Purpose/Application | Examples | Notes |
| Labeling | Detection, Imaging, Affinity Capture | Fluorescein, FAM, HEX, TET, TAMRA, ROX, Biotin, Digoxigenin | Can be incorporated at the 5' or 3' end. Biotin and Digoxigenin enable non-radioactive detection methods. |
| Stability | Nuclease Resistance | 3'-Inverted dT, Phosphorothioate (PS) linkages, Phosphorylation | Protects against degradation by exonucleases and endonucleases. |
| Conjugation | Attachment to other molecules, surfaces, or carriers | Amino groups, Thiol groups, NHS Esters, Click modifications, Spacer arms | Requires reactive functional groups or specific chemistries for covalent bonding. Spacer arms (e.g., C3, C6, C12, C27) can be used. |
| Blocking | Prevention of enzymatic extension | 3'-OH blocking | Prevents the oligonucleotide from acting as a primer in enzymatic reactions like PCR or DNA sequencing. |
Synthesis of this compound Analogs with Unique Structural Features
Backbone modifications, such as the introduction of phosphorothioate (PS) linkages, are well-established for enhancing resistance to nuclease degradation synoligo.comcreative-biogene.com. Beyond backbone alterations, modifications to the sugar moiety or the adoption of entirely different backbone structures can lead to significant improvements. For instance, Locked Nucleic Acids (LNA) incorporate a methylene (B1212753) bridge between the 2' oxygen and the 4' carbon of the ribose ring, resulting in a conformationally restricted structure that significantly enhances binding affinity and nuclease resistance atdbio.com. Similarly, Peptide Nucleic Acids (PNA) feature a neutral pseudo-peptide backbone, which confers exceptional target binding affinity and resistance to enzymatic degradation atdbio.comuwo.canih.gov. While these analogs are often discussed in the context of DNA and RNA, the synthetic strategies for incorporating their respective monomers can be adapted for the creation of this compound analogs with analogous structural benefits. The synthesis of novel nucleic acid structures, such as GuNA[Me], also demonstrates the potential for modified backbones to improve biophysical properties and therapeutic efficacy beilstein-journals.org.
Integration of Hydrophobic Moieties within this compound Structures
Conjugating hydrophobic moieties to oligonucleotides is a key strategy for enhancing their pharmacokinetic profiles, improving cellular uptake, and directing tissue targeting. The lipophilic nature of these attached groups can significantly influence how the oligonucleotide interacts with biological membranes and circulating proteins.
Fatty Acid Conjugation: Long-chain fatty acids, such as palmitic acid (C16), stearic acid (C18), and docosanoic acid (C22), are commonly conjugated to the 5' or 3' termini of oligonucleotides creative-biogene.compepscan.comnih.govnih.gov. This conjugation imparts amphiphilicity to the oligonucleotide, which can dramatically improve its ability to penetrate cell membranes and target specific tissues creative-biogene.com. Research on antisense oligonucleotides (ASOs) has shown that fatty acid conjugation, particularly with chain lengths between C16 and C22, enhances binding affinity to plasma proteins like albumin. This improved protein binding facilitates the oligonucleotide's passage from the bloodstream into the interstitial spaces of tissues, such as muscle, leading to increased potency and improved delivery nih.govnih.gov. The specific chain length and saturation of the fatty acid can influence the degree of protein binding and subsequent biological activity nih.govnih.gov.
Cholesterol Conjugation: Cholesterol, another lipophilic molecule, is also utilized for conjugating to oligonucleotides. This modification serves to improve pharmacokinetic properties and can act as a membrane anchor, potentially aiding in cellular entry and localization pepscan.comcsic.es.
Synthetic Approaches: The integration of these hydrophobic moieties is typically achieved through covalent linkage, often employing specific linker molecules or reactive functional groups present on both the oligonucleotide termini and the lipid moiety genelink.comeurogentec.comcreative-biogene.com.
Table 2: Examples of Nucleobase Modifications and Nucleic Acid Analogs
| Modification/Analog | Description | Potential Impact on Oligonucleotides |
| GuNA[Me] | Guanidine-bridged nucleic acid with N-methyl group | Enhanced stability, binding affinity, and efficacy. |
| LNA | Locked Nucleic Acid (2',4'-O-methylene linkage in ribose) | Increased binding affinity, enhanced nuclease resistance. |
| PNA | Peptide Nucleic Acid (neutral pseudo-peptide backbone) | High target binding affinity, resistance to enzymatic degradation. |
| 8-Oxo-dA | Oxidized deoxyadenosine | Can affect base pairing stability and introduce oxidative damage markers. |
| 5-nitrouracil | Uracil (B121893) base substituted with a nitro group | Alters physicochemical properties; potential for specific base-pairing interactions. |
| DMPAU | 5-(4-(N,N-dimethylamino)phenylazo-yl)uracil | Modified base with potential for fluorescence quenching applications. |
Table 3: Hydrophobic Moiety Conjugations for Oligonucleotides
| Hydrophobic Moiety | Conjugation Site(s) | Reported Effects | Examples of Fatty Acids |
| Fatty Acids | 5' or 3' end | Improved pharmacokinetics, enhanced cell membrane penetration, increased tissue targeting, improved potency, enhanced albumin binding. | Palmitic acid (C16), Stearic acid (C18), Docosanoic acid (C22) |
| Cholesterol | 5' or 3' end | Improved pharmacokinetics, membrane anchoring, increased potency, potential for receptor-mediated uptake. | N/A |
| Ricinoleic Acid | Nanoparticle surface | Imparts tunable hydrophobic or hydrophilic properties to nanoparticles for drug delivery applications. | N/A |
Compound List:
this compound (oligo(I))
Poly(cytidylic acid) (oligo(C))
GuNA[Me]
Guanine
5-methylcytosine (B146107) (mC)
LNA (Locked Nucleic Acid)
PNA (Peptide Nucleic Acid)
Cholesterol
Palmitic acid (C16)
Stearic acid (C18)
Docosanoic acid (C22)
Ricinoleic acid
Fatty acids
FAM (Fluorescein amidite)
HEX
TET
TAMRA (Tetramethylrhodamine amidite)
ROX (Rhodamine Orange)
Fluorescein
Rhodamine
Biotin
Digoxigenin
Phosphorothioate (PS)
Phosphorylation
Inverted dT
Dideoxynucleotides
NHS Ester
Thiol groups
Amino groups
Molecular Interactions and Mechanistic Elucidation of Oligoinosinic Acid
Biophysical Analysis of Inosine (B1671953) Base-Pairing and Hybridization Properties
Inosine is recognized for its ability to act as a "universal base" because it can form hydrogen bonds with all four canonical bases (adenine, cytosine, guanine, and thymine). researchgate.net However, the stability of these pairings is not uniform. Biophysical analyses, such as solid-phase hybridization experiments, have been conducted to quantify the base-pairing properties of inosine. nih.govnih.gov These studies consistently show a preferential order of stability for inosine pairing, which is I-C > I-A > I-G ≈ I-T. nih.govnih.gov
The I-C pair is the most stable and is structurally similar to a standard G-C Watson-Crick base pair, though it is thermodynamically less stable due to the absence of one hydrogen bond donor. glenresearch.com The ability of inosine to pair with multiple bases is critical in molecular biology applications, but its inherent preferences are a key biophysical characteristic. researchgate.net
| Base Opposite Inosine | Relative Stability/Duplex Yield |
|---|---|
| C (Cytosine) | Most Stable |
| A (Adenine) | Intermediate Stability |
| G (Guanine) | Least Stable |
| T (Thymine) | Least Stable |
This table summarizes the preferential order of pairing stability for inosine as determined by hybridization studies. nih.govnih.gov
Universal Base Characteristics and Wobble Hypothesis in Oligoinosinic Acid
Inosine, a naturally occurring purine (B94841) nucleoside, exhibits versatile base-pairing capabilities, earning it the designation of a "universal base" in certain molecular contexts. This characteristic is centrally explained by the Wobble Hypothesis, proposed by Francis Crick in 1966 to elucidate the degeneracy of the genetic code. nih.govnih.gov The hypothesis posits that while the first two positions of an mRNA codon form standard Watson-Crick base pairs with the corresponding tRNA anticodon, the pairing at the third position of the codon (the 5' base of the anticodon) is less spatially constrained and can accommodate non-canonical pairings. nih.govnih.gov
This compound, a polymer of inosinic acid, contains the nucleobase hypoxanthine (B114508), which is the key to this flexibility. When inosine (I) is present at the wobble position of a tRNA anticodon, it can form hydrogen bonds with three different bases in the third position of an mRNA codon: adenine (B156593) (A), cytosine (C), and uracil (B121893) (U). nih.govnih.gov This ability allows a single tRNA species to recognize multiple codons, reducing the total number of tRNAs required for protein synthesis. nih.gov The four primary wobble base pairs involving inosine are hypoxanthine-uracil (I-U), hypoxanthine-adenine (I-A), and hypoxanthine-cytosine (I-C). nih.govnih.gov This "wobbling" contributes to the efficiency and flexibility of the translation process. nih.gov
Thermodynamic Stability of Inosine-Containing Duplexes
The thermodynamic stability of nucleic acid duplexes containing inosine is a critical factor in their biological function and biotechnological application. The stability is influenced by the base it pairs with and the nature of the adjacent, or "nearest-neighbor," base pairs.
For deoxyinosine in DNA duplexes, a comprehensive set of nearest-neighbor thermodynamic parameters has been determined. Experimental data from ultraviolet absorbance melting curves have established a general trend of decreasing stability for inosine pairings. The order of stability is generally found to be I·C > I·A > I·T ≈ I·G. This indicates that an inosine-cytosine pair contributes the most stability, while inosine-guanine and inosine-thymine pairs are significantly less stable.
In RNA duplexes, the thermodynamic effects of inosine are also context-dependent. Studies on I·U pairs have shown that replacing a central A-U Watson-Crick pair with an I·U pair destabilizes the duplex. Conversely, making the same substitution at the end of a helix can have a stabilizing effect. spandidos-publications.com More recent research has also systematically determined the nearest-neighbor parameters for I·C pairs within RNA duplexes, allowing for more accurate predictions of the stability of RNA structures containing these pairs. wikipedia.orgnih.gov
Table 1: Relative Stability of Inosine Base Pairs in DNA Duplexes
| Paired Base (X in I·X) | Relative Thermodynamic Stability |
| Cytosine (C) | Most Stable |
| Adenine (A) | Intermediate Stability |
| Thymine (B56734) (T) | Low Stability |
| Guanine (G) | Low Stability |
This table illustrates the general trend in the thermodynamic stability of duplexes containing a deoxyinosine paired with one of the four standard DNA bases.
Contextual Influences on Hybridization Efficiency and Specificity
The "nearest-neighbor" model is fundamental to understanding these influences. The stability of an inosine-containing pair is affected by the stacking interactions with the base pairs on either side of it. For DNA duplexes, the stability trend for the Watson-Crick base pair located 5' and 3' to an I·X pair is G·C > C·G > A·T > T·A. This demonstrates a complex interplay between the hydrogen bonding of the inosine pair and the stacking energies contributed by its neighbors. nih.gov Similarly, nearest-neighbor parameters for I·C pairs in RNA have been derived to predict stability based on the adjacent Watson-Crick pairs. wikipedia.orgnih.gov
Furthermore, hybridization efficiency can be impacted by competitive processes. In microarray applications, for instance, two forms of competitive hybridization can reduce sensitivity and specificity. mdpi.com
Competitive surface hybridization: Occurs when multiple different target sequences in a sample can hybridize with the same inosine-containing probe. mdpi.com
Competitive bulk hybridization: Takes place when target sequences hybridize with complementary strands present in the solution, reducing their availability to bind to the surface-bound probes. mdpi.com
These contextual factors are crucial for the design of specific and efficient oligonucleotide probes and primers for various molecular biology applications. nih.gov
Non-Enzymatic Interactions of this compound with Biomolecules
Protein-Oligonucleotide Binding Specificity and Affinity
While many oligonucleotide-protein interactions are studied, a significant and specific interaction involving this compound is seen in the context of the innate immune system. Here, it is typically studied as part of a double-stranded RNA (dsRNA) analog called polyinosinic:polycytidylic acid, or poly(I:C). wikipedia.org This molecule is a polymer of an inosinic acid strand and a cytidylic acid strand. wikipedia.org
Poly(I:C) is recognized with high specificity and affinity by several pattern recognition receptors (PRRs) involved in antiviral defense.
Toll-like receptor 3 (TLR3): This receptor is expressed in the endosomes of immune cells like macrophages and dendritic cells. wikipedia.org TLR3 specifically binds dsRNA and its synthetic analogs like poly(I:C), triggering a signaling cascade that leads to an immune response. wikipedia.orgnih.gov The interaction is a key mechanism for detecting viral infections.
Cytosolic Sensors (MDA5 and RIG-I): When poly(I:C) is present inside a cell's cytoplasm, it is recognized by intracellular sensor proteins. Melanoma differentiation-associated gene 5 (MDA5) and retinoic acid-inducible gene I (RIG-I) are cytosolic helicases that bind to dsRNA, initiating another branch of the antiviral immune response. nih.govnih.govmedchemexpress.cn
The binding specificity of these proteins for the double-stranded structure containing polyinosinic acid is crucial for initiating a targeted defense against what the cell perceives as a viral pathogen. nih.gov
Modulatory Effects of this compound on Cellular Processes
The binding of this compound, primarily in the form of poly(I:C), to its specific protein receptors has profound modulatory effects on a wide range of cellular processes. These effects stem from the activation of innate immune signaling pathways.
Induction of Apoptosis: Poly(I:C) has been shown to directly induce apoptosis (programmed cell death) in various cancer cells that express TLR3. spandidos-publications.comnih.gov This anti-tumor effect is a significant area of research. For example, in cervical cancer cells, poly(I:C) transfection leads to mitochondrial-mediated apoptosis by increasing pro-apoptotic proteins (like Bax and Bid) and decreasing anti-apoptotic proteins (like Bcl-2). spandidos-publications.com
Inhibition of Cell Proliferation: Beyond inducing apoptosis, poly(I:C) can inhibit the proliferation of cancer cells. In oral squamous cell carcinoma cells, treatment with poly(I:C) inhibited cell growth in a dose-dependent manner. nih.gov
Cytokine and Interferon Production: A primary cellular response to poly(I:C) is the robust production of cytokines and interferons. In human ovarian granulosa cells, poly(I:C) significantly upregulates proinflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as type I interferons (IFN-α/β). nih.gov These molecules signal the presence of an infection and activate other immune cells.
Modulation of Stem Cell Activity: Poly(I:C) can also influence stem cell behavior. In murine models, exposure to poly(I:C) was found to accelerate the proliferation of intestinal stem cells, potentially as a mechanism to repair intestinal injury induced by the inflammatory response. nih.gov
Table 2: Summary of Cellular Processes Modulated by Poly(I:C)
| Cellular Process | Modulatory Effect | Key Mediating Proteins | Cell Types Studied |
| Apoptosis | Induction | TLR3, Caspases, Bax/Bcl-2 family | Cancer cells (cervical, hepatic) spandidos-publications.comnih.gov |
| Cell Proliferation | Inhibition | TLR3 | Oral cancer cells nih.gov |
| Immune Signaling | Upregulation of Cytokines & Interferons | TLR3, MDA5 | Immune cells, Ovarian granulosa cells wikipedia.orgnih.gov |
| Stem Cell Dynamics | Increased Proliferation | TLR3 | Intestinal stem cells nih.gov |
Applications of Oligoinosinic Acid in Advanced Molecular Biology Research
Oligoinosinic Acid in Nucleic Acid Amplification and Detection Strategies
The strategic use of inosine (B1671953) in oligonucleotide design plays a crucial role in improving the precision and breadth of molecular amplification and detection techniques. Its ability to interact with multiple bases, coupled with its impact on hybridization dynamics, makes it an invaluable tool for researchers.
Design and Application of Inosine-Containing PCR Primers
Inosine (I) is a purine (B94841) nucleobase that can be incorporated into synthetic oligonucleotides, serving as a "universal base" due to its capacity to form hydrogen bonds with adenine (B156593) (A), cytosine (C), and thymine (B56734) (T) nih.govasm.orgacs.org. This characteristic is particularly beneficial in Polymerase Chain Reaction (PCR) primer design, where it helps to overcome challenges posed by sequence degeneracy and variability.
Illustrative Reduction in Primer Degeneracy:
| Position Type | Representation | Example Codons Covered | Inosine Substitution | Reduced Degeneracy |
| Single Base Ambiguity | N | A, C, G, T | I | 4-fold reduction |
| Double Base Ambiguity | e.g., RY | R (A,G), Y (C,T) | I | 2-fold reduction |
| Triple Base Ambiguity | e.g., M | M (A,C) | I | 2-fold reduction |
| Four-fold Ambiguity | NNN | A,C,G,T for each N | III | 64 possible sequences reduced to 1 sequence |
Note: This table illustrates the principle of degeneracy reduction. Actual primer design involves complex algorithms and consideration of various factors.
Enhancing Amplification Efficiency and Specificity: Inosine's ability to pair with multiple bases can stabilize primer-template binding, particularly in the presence of mismatches mdpi.comnih.gov. While mismatches at the 3' end of a primer can be detrimental to PCR, inosine's versatile pairing can sometimes compensate for variations, especially when placed at internal positions mdpi.comnih.govresearchgate.net. Research has shown that primers with inosine at the 3' end can amplify sequences that might not be amplified by standard primers nih.gov. Inosine is frequently incorporated at the third position of codons in primers, mimicking the wobble position in tRNA anticodons, to facilitate annealing to degenerate target sequences asm.orgmdpi.com.
Enhanced Hybridization Probes for Molecular Assays
Inosine is also a valuable component in the design of hybridization probes, significantly improving their performance in molecular assays by enhancing their ability to detect variable target sequences and tolerate mismatches genelink.comnih.govcreative-biolabs.comnih.gov.
Improving Mismatch Tolerance and Specificity: The incorporation of deoxyinosine (dInosine) into probes can stabilize hybridization, even in the presence of sequence variations such as synonymous mutations in the target DNA nih.govnih.gov. Studies have shown that dInosine substitutions at mismatching positions can provide hybridization stabilization comparable to that of N (4-fold) wobbles, while crucially preserving probe specificity nih.govnih.gov. This enhanced tolerance for mismatches allows probes to bind effectively to a broader range of target sequences without a significant loss in accuracy.
Signal Enhancement and Reduced Probe Dilution: When used in hybridization probes, inosine can form base-pairs with all four natural nucleotides (A, C, G, T), with varying affinities (I-C >> I-A > I-T = I-G) creative-biolabs.com. This broad binding capability means that inosine can be used instead of degenerate bases (wobbles), preventing the "dilution" of probe effectiveness that can occur with a mixture of non-pairing components creative-biolabs.com. Furthermore, fluorescent probes incorporating inosine have demonstrated improved signal detection. For instance, one study reported an 11-fold signal enhancement with a limit of detection as low as 30 pM for inosine-containing transcripts researchgate.net.
Illustrative Data on Inosine's Impact on Hybridization:
| Feature | Inosine Substitution | Comparison/Value | Reference |
| Mismatch Stabilization | dInosine | Comparable to N (4-fold) wobbles | nih.govnih.gov |
| Signal Enhancement | Inosine-containing transcripts | 11-fold increase | researchgate.net |
| Limit of Detection (LOD) | Inosine-containing transcripts | 30 pM | researchgate.net |
| Hybridization Stability Order | Inosine pairing with: | I-C >> I-A > I-T = I-G | creative-biolabs.com |
The strategic placement of inosine in probes allows for more robust and sensitive detection of nucleic acid targets, making them particularly useful in diagnostic applications and for identifying multiple variants of a specific target, such as different strains of a microbe creative-biolabs.comresearchgate.net.
Facilitating Research in Microbial Diversity and Genomics
This compound plays a significant role in advancing research in microbial diversity and genomics by enabling more comprehensive and accurate amplification and detection of microbial genetic material.
Overcoming Degeneracy in Primer Design for Environmental Genomics
Environmental genomics, which often involves studying complex microbial communities with unknown or highly variable genetic sequences, presents significant challenges for primer design. Inosine-containing primers offer a solution by reducing degeneracy and improving the universality of primer sets.
Reducing Primer Complexity: Inosine's ability to pair with multiple bases allows it to act as a degenerate base, reducing the need for complex mixtures of degenerate primers nih.govgenelink.commdpi.com. When targeting conserved regions that exhibit significant sequence variation, inosine can be substituted for degenerate bases, thereby simplifying primer design and reducing the number of primer sequences required nih.govmdpi.com. This reduction in degeneracy leads to more efficient amplification and a broader representation of the microbial community mdpi.comcaister.com. Compared to traditional degenerate primers, inosine-modified primers often yield superior amplification results mdpi.com.
Improving Detection and Amplification of Diverse Microbial rRNA Gene Sequences
The 16S ribosomal RNA (rRNA) gene is a common target for studying microbial diversity due to its conserved regions interspersed with variable regions. Inosine-modified primers have proven effective in enhancing the detection and amplification of these diverse microbial rRNA gene sequences.
Expanding Microbial Diversity Detection: Studies have demonstrated that replacing the 3′ termini of universal 16S rRNA gene primers with inosine can significantly expand the diversity of amplified sequences compared to unmodified primers nih.govasm.orgresearchgate.netnih.gov. For example, using primers with inosine at the 3′ termini revealed seven bacterial phyla in a sample, whereas the original, unmodified primers amplified sequences belonging almost exclusively to Proteobacteria nih.govasm.org. This suggests that inosine-modified primers can anneal to and amplify a wider variety of rRNA gene sequences, making them more effective for detecting diverse microbial populations mdpi.comcaister.com.
Impact on Community Composition: The use of inosine-modified primers can lead to shifts in the composition of 16S rRNA gene libraries and an expansion of observed diversity at the family and class levels researchgate.net. While the precise mechanism is still under investigation, it is thought that inosine's interaction with the primer-template complex, potentially influenced by the adjacent nucleotide at the 3′ end, plays a role in biased amplification and improved diversity retrieval nih.govnih.gov. This makes inosine-containing primers a valuable tool for obtaining a more comprehensive understanding of microbial community structure and composition, especially in complex environmental samples nih.govmdpi.comcaister.comresearchgate.netnih.gov.
Sophisticated Analytical and Computational Methodologies for Oligoinosinic Acid Research
Chromatographic and Mass Spectrometric Characterization
Chromatography and mass spectrometry are cornerstone technologies for the analysis of oligonucleotides like oligoinosinic acid. They provide detailed information on molecular weight, sequence fidelity, and the presence of impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Sequence Validation
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of synthetic oligonucleotides. For this compound, HPLC is primarily used to assess the purity of a sample by separating the full-length product from shorter, failure sequences or other synthesis-related impurities. spectroscopyonline.com The choice of chromatographic mode is critical and is often dictated by the specific analytical question.
Ion-exchange chromatography can be employed, leveraging the polyanionic nature of the phosphodiester backbone of this compound. However, the high salt concentrations required for elution are often incompatible with subsequent mass spectrometric analysis. shodex.com Reversed-phase HPLC, particularly using ion-pairing reagents, is a more common and powerful approach for high-resolution separation of oligonucleotides. spectroscopyonline.comyoutube.com The separation is based on the hydrophobicity of the nucleobases, with retention increasing with the length of the oligonucleotide chain. UV detection, typically at 260 nm, is used for quantification and purity assessment due to the strong absorbance of the heterocyclic bases of inosine (B1671953). shodex.com
Table 1: Typical HPLC Parameters for Oligonucleotide Analysis
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Column | Reversed-phase C18 or similar | Separation based on hydrophobicity |
| Mobile Phase A | Aqueous buffer (e.g., Triethylammonium acetate) | Eluent for hydrophilic compounds |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | Eluent for hydrophobic compounds |
| Elution Mode | Gradient elution | To separate oligonucleotides of varying lengths and compositions |
| Flow Rate | 0.5 - 1.0 mL/min | To ensure optimal separation |
| Temperature | 50-60 °C | To improve peak shape and resolution by denaturing secondary structures |
| Detection | UV at 260 nm | Quantification and detection of nucleic acids |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Analysis
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the definitive characterization of this compound. nih.gov It provides not only separation but also precise mass measurements, which confirm the molecular weight of the target oligonucleotide and help identify any modifications or impurities. waters.com Electrospray ionization (ESI) is the most common ionization technique used for oligonucleotides, typically in the negative ion mode due to the acidic nature of the phosphate (B84403) backbone. nih.gov
Ion-Pairing Reversed-Phase (IP-RP) LC-MS/MS is the most established and widely used method for detailed oligonucleotide analysis. mdpi.com This technique involves the addition of an ion-pairing agent, such as an alkylamine like triethylamine (B128534) (TEA), and a modifying agent like hexafluoroisopropanol (HFIP), to the mobile phase. waters.commdpi.com The alkylamine neutralizes the negative charges on the phosphodiester backbone of this compound, allowing it to be retained and separated on a nonpolar reversed-phase column. nih.gov HFIP improves the volatility of the ion-pairing agent and enhances the ESI-MS signal. mdpi.com This method offers excellent resolution for oligonucleotides and is highly effective for purity analysis and impurity identification. youtube.com
Table 2: Common Ion-Pairing Reagents and Conditions for Oligonucleotide LC-MS
| Ion-Pairing Reagent | Co-reagent | Typical Concentration | Key Features |
|---|---|---|---|
| Triethylamine (TEA) | Hexafluoroisopropanol (HFIP) | 8-16 mM TEA, 100-400 mM HFIP | Good chromatographic resolution and MS sensitivity. waters.com |
| Hexylamine | Hexafluoroisopropanol (HFIP) | ~15 mM Hexylamine, ~50 mM HFIP | Provides excellent chromatographic performance for a range of oligonucleotide sizes. nih.gov |
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry has emerged as a powerful alternative to IP-RP LC-MS for oligonucleotide analysis. nih.gov HILIC separates compounds based on their hydrophilicity, making it well-suited for polar molecules like this compound. researchgate.net A significant advantage of HILIC is that it does not require non-volatile ion-pairing reagents, which can cause ion suppression in the mass spectrometer and contaminate the system. polarisoligos.comchiraltech.com The mobile phases used in HILIC, typically high concentrations of acetonitrile with a smaller amount of aqueous buffer (e.g., ammonium (B1175870) acetate), are highly volatile and compatible with ESI-MS. nih.gov This leads to enhanced sensitivity and a cleaner MS system. lcms.cz HILIC can provide orthogonal selectivity compared to reversed-phase methods, offering a different and sometimes more effective separation of certain impurities. researchgate.netpolarisoligos.com
Table 3: HILIC-MS Parameters for Oligonucleotide Analysis
| Parameter | Typical Conditions | Rationale |
|---|---|---|
| Column | Amide, Diol, or bare silica (B1680970) stationary phases | Provides hydrophilic surface for retention. researchgate.net |
| Mobile Phase A | Acetonitrile | Strong eluent in HILIC mode. |
| Mobile Phase B | Aqueous Ammonium Acetate or Formate | Weak eluent; facilitates partitioning. nih.gov |
| Gradient | Decreasing organic solvent concentration | Elutes analytes in order of increasing hydrophilicity. |
| Detection | ESI-MS (Negative Ion Mode) | Provides high sensitivity without ion-pairing suppression. lcms.cz |
Spectroscopic and Structural Biology Techniques
While chromatography and mass spectrometry excel at determining the primary structure and purity of this compound, spectroscopic techniques are essential for probing its higher-order structure and conformational dynamics in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
One-dimensional ¹H NMR spectra can provide initial confirmation of oligomerization. nih.gov More advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign proton resonances and measure through-bond and through-space connectivities. nih.gov NOE data, in particular, is crucial as it provides distance constraints between protons that are close in space (typically < 5 Å), which are then used to calculate and refine a structural model of the this compound molecule. nih.govfrontiersin.org The analysis of scalar coupling constants (J-couplings) provides information about dihedral angles, which helps to define the conformation of the sugar-phosphate backbone. nih.gov
Table 4: Key NMR Parameters for this compound Conformational Analysis
| NMR Parameter | Information Obtained | Typical Experiment |
|---|---|---|
| Chemical Shifts | Local electronic environment, secondary structure formation | 1D ¹H, 2D HSQC |
| J-Coupling Constants (³JHH) | Torsion angles, sugar pucker conformation | 1D ¹H, 2D COSY |
| Nuclear Overhauser Effect (NOE) | Inter-proton distances (< 5 Å), 3D structure | 2D NOESY/ROESY |
| ¹³C and ³¹P Chemical Shifts | Backbone conformation, base stacking | 2D HSQC, HETCOR |
X-ray Crystallography for High-Resolution Structural Determination
Early structural studies using X-ray diffraction on fibers of polyinosinic acid revealed a novel four-stranded helical structure. nih.govportlandpress.com In this model, four parallel polynucleotide chains are related by a fourfold rotation axis, forming a right-handed helix. nih.govportlandpress.com Each hypoxanthine (B114508) base is linked to two others via hydrogen bonds involving the O-6 and N-1 atoms. nih.govportlandpress.com
More recent crystallographic studies on shorter, defined inosine-containing DNA duplexes have provided even more detailed structural insights. For instance, the crystal structure of a DNA decamer with a high content of inosine (eight I·C pairs) was determined at a resolution of 1.36 Å. rcsb.orgnih.gov This high-resolution structure revealed a non-canonical A-tract-like conformation with a notably narrow minor groove and a reduced helical rise. rcsb.orgnih.gov The majority of the sugar puckers adopted a C1'-exo conformation, which deviates from the typical C2'-endo pucker of standard B-form DNA. rcsb.orgnih.gov In contrast, a decamer with only four I·C pairs exhibited a geometry more similar to that of a standard B-form DNA duplex. nih.gov
The structure of a deoxydodecamer d(CGCIAATTAGCG) containing two inosine-adenine (I·A) mispairs has also been elucidated at 2.5 Å resolution. oup.com This study revealed that the I·A pairs are accommodated within a B-DNA helix with minimal distortion. The adenine (B156593) base adopts a syn conformation relative to the sugar, while the inosine remains in the more common anti conformation. oup.com Two hydrogen bonds, between N-1 of inosine and N-7 of adenine, and between O-6 of inosine and N-6 of adenine, stabilize this purine-purine pairing. oup.com
These crystallographic studies are pivotal in understanding how the substitution of guanosine (B1672433) with inosine impacts the local and global structure of nucleic acid duplexes. The detailed atomic coordinates obtained from X-ray crystallography also provide essential input for computational modeling and simulation studies.
| Oligonucleotide | Resolution (Å) | Key Structural Features | PDB ID |
|---|---|---|---|
| Polyinosinic acid (fiber diffraction) | N/A | Four-stranded right-handed helix; hypoxanthine bases linked by O-6 and N-1 hydrogen bonds. nih.govportlandpress.com | N/A |
| Highly inosine-substituted DNA decamer | 1.36 | A-tract-like conformation; narrow minor groove; reduced helical rise; C1'-exo sugar pucker. rcsb.orgnih.gov | 5W20 |
| d(CGCIAATTAGCG) | 2.5 | B-DNA helix accommodating I·A mispairs; Adenine in syn conformation; two hydrogen bonds in I·A pair. oup.com | Not specified |
Biophysical Techniques for Interaction Analysis
Understanding the interactions of this compound with other molecules, such as proteins and small ligands, is fundamental to deciphering its biological function. Several biophysical techniques are employed to characterize these interactions in a quantitative and specific manner.
Gel-based oligonucleotide microarrays have emerged as a powerful tool for the high-throughput analysis of the binding specificity of proteins to nucleic acids. nih.gov This technique can be readily adapted to study the interactions of proteins with this compound. The methodology involves the immobilization of a comprehensive library of oligonucleotides, which can include sequences containing inosine at various positions, within three-dimensional hemispherical hydrogel pads on a glass slide. nih.gov
A protein of interest, which is typically fluorescently labeled, is incubated with the microarray. The binding of the protein to each specific oligonucleotide sequence is then quantified by measuring the fluorescence intensity at each spot on the array. nih.gov By analyzing the dissociation of the protein-oligonucleotide complexes as a function of temperature, one can determine the relative binding affinities for a vast number of sequences in a single experiment. nih.gov
For example, a study on the binding specificity of RNase binase to single-stranded DNA utilized a generic hexamer oligodeoxyribonucleotide microchip with 4096 pads, encompassing a complete set of hexamer sequences. nih.gov This approach allowed for the identification of preferred binding motifs, which in the case of RNase binase were G(A/T/C)G triplets. nih.gov A similar approach could be employed to create microarrays with inosine-containing oligonucleotides to systematically probe the sequence-specific binding of proteins to this compound.
Fluorescence anisotropy is a solution-based technique that provides quantitative information on the binding affinity between a fluorescently labeled molecule and its binding partner. nih.govedinst.comedinst.com This method is particularly well-suited for studying the interaction of proteins or small molecules with this compound. nih.govedinst.comedinst.com
The principle of fluorescence anisotropy is based on the measurement of the rotational diffusion of a fluorescent molecule. nih.gov A small, fluorescently labeled oligonucleotide (the ligand) will tumble rapidly in solution, resulting in a low fluorescence anisotropy value. nih.gov Upon binding to a much larger molecule, such as a protein, the rotational motion of the labeled oligonucleotide is significantly slowed down, leading to an increase in its fluorescence anisotropy. nih.gov
By titrating a fixed concentration of the fluorescently labeled this compound with increasing concentrations of the protein and measuring the change in fluorescence anisotropy, a binding curve can be generated. nih.gov From this curve, the dissociation constant (Kd), a measure of the binding affinity, can be determined. nih.gov This technique is highly sensitive, requires small amounts of material, and can be performed in a high-throughput format. edinst.comedinst.com
| Protein Concentration (nM) | Fluorescence Anisotropy (r) |
|---|---|
| 0 | 0.050 |
| 10 | 0.075 |
| 25 | 0.110 |
| 50 | 0.150 |
| 100 | 0.185 |
| 250 | 0.220 |
| 500 | 0.240 |
| 1000 | 0.250 |
Computational and Theoretical Approaches
In conjunction with experimental techniques, computational and theoretical methods provide invaluable insights into the structure, dynamics, and function of this compound at an atomic level of detail.
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational dynamics, solvent interactions, and energetic properties of this compound. mdpi.comnih.gov
MD simulations have been employed to investigate the effect of guanine-to-inosine substitutions on the stability and structure of DNA and RNA duplexes. figshare.com These simulations can reveal subtle changes in helical parameters, hydration patterns, and base-pairing dynamics that are not always apparent from static crystal structures. For instance, simulations of HIV-1 reverse transcriptase with an inosine-containing RNA template highlighted the importance of protein-nucleotide interactions in determining the base-pairing behavior of inosine. nih.gov
The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. mdpi.com Continuous improvements in force fields for nucleic acids are enhancing the predictive power of these simulations. mdpi.com The insights gained from MD simulations can guide the design of new experiments and help in the interpretation of experimental data.
Predicting the functional consequences of inosine incorporation into oligonucleotides is a key challenge. Computational approaches, including machine learning, are increasingly being used to address this challenge. uib.nonih.gov
One area where predictive models have been developed is in the identification of adenosine-to-inosine (A-to-I) editing sites in RNA. semanticscholar.org These models often use sequence features and machine learning algorithms, such as support vector machines, to predict which adenosines in a given RNA sequence are likely to be edited to inosines. semanticscholar.org The functional consequences of A-to-I editing can be profound, affecting mRNA stability, splicing, and translation. nih.gov
Furthermore, computational methods can be used to predict how inosine substitutions might affect the binding affinity and specificity of aptamers, which are short, single-stranded oligonucleotides that can bind to specific target molecules. nsf.govacs.org A recent study demonstrated that systematic guanosine-to-inosine substitution in a cocaine-binding aptamer could be used to modulate its binding affinity over a wide range. nsf.govacs.org While clear predictive trends have yet to be fully elucidated, it is envisioned that future studies combining larger datasets of inosine-substituted analogues with machine learning could lead to predictive models for tuning aptamer functionality. nsf.govacs.org Machine learning models are also being developed to predict the efficacy of antisense oligonucleotides based on their sequence composition, a strategy that could be extended to inosine-containing sequences. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for producing high-purity Oligoinosinic acid, and how can purity be validated?
- Methodological Answer : this compound is typically synthesized via solid-phase phosphoramidite chemistry, which allows controlled elongation of inosine monomers. Post-synthesis purification using reversed-phase HPLC (RP-HPLC) with a C18 column and a gradient of acetonitrile in triethylammonium acetate buffer is recommended. Purity validation should include UV absorption at 260 nm, mass spectrometry (MS) for molecular weight confirmation, and -NMR to assess phosphodiester bond integrity. Reproducibility requires strict control of reaction temperature, coupling efficiency, and deprotection steps .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR can confirm base composition and sugar moiety conformation. Chemical shifts for inosine protons (e.g., H8 at ~8.3 ppm) and ribose protons should align with published data.
- CD Spectroscopy : Circular dichroism profiles (190–320 nm) help verify secondary structure, particularly for G-quadruplex formation in specific sequence contexts.
- MALDI-TOF MS : Ensures correct molecular weight (±1 Da tolerance). Always compare results with synthetic standards and published reference spectra .
Q. How should researchers assess this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers across pH 4–9 at 4°C, 25°C, and 37°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days). Quantify intact oligomer percentage and identify degradation products (e.g., shorter fragments or free nucleobases) using MS/MS. Stability criteria: ≥90% integrity after 30 days at 4°C .
Advanced Research Questions
Q. How can conflicting data on this compound’s immunostimulatory effects be systematically addressed?
- Methodological Answer : Contradictions often arise from variations in cell models (e.g., primary immune cells vs. immortalized lines), oligomer length (12-mer vs. 20-mer), or CpG-like motifs. To reconcile results:
- Perform dose-response curves (0.1–10 µM) across multiple cell types (e.g., PBMCs, dendritic cells).
- Use ELISA or qPCR to quantify cytokine profiles (e.g., IFN-α, TNF-α) and TLR3/7/8 activation.
- Apply meta-analysis to compare studies, emphasizing variables like endotoxin levels (<0.1 EU/mg via LAL assay) .
Q. What experimental designs are critical for studying this compound’s interactions with RNA helicases?
- Methodological Answer :
- Binding Assays : Use surface plasmon resonance (SPR) with immobilized helicases (e.g., DDX3X) to measure affinity (). Include negative controls (scrambled sequences).
- Functional Studies : Couple with ATPase activity assays (malachite green method) to determine if binding enhances hydrolysis.
- Structural Validation : Cryo-EM or X-ray crystallography (if oligomer-helicase co-crystals form) resolves binding interfaces .
Q. What computational strategies improve predictions of this compound’s G-quadruplex formation in gene promoter regions?
- Methodological Answer :
- Sequence Analysis : Use QGRS Mapper or G4Hunter to identify potential quadruplex-forming regions.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability under physiological ion concentrations (K/Na).
- Experimental Cross-Validation : Compare with CD thermal melts (260 nm) and ThT fluorescence assays .
Data Analysis and Reproducibility
Q. How should batch-to-batch variability in this compound synthesis impact experimental design?
- Methodological Answer :
- Quality Control (QC) : Require certificates of analysis (CoA) detailing HPLC purity (>95%), endotoxin levels, and MS data.
- Replication : Use at least three independent synthesis batches for in vivo studies.
- Normalization : Include internal controls (e.g., housekeeping genes in qPCR) to adjust for activity variations .
Q. What statistical approaches are optimal for analyzing dose-dependent antiviral effects of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
